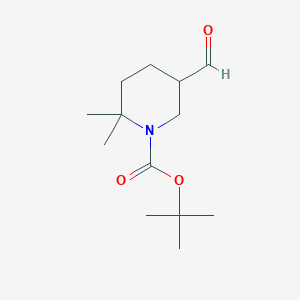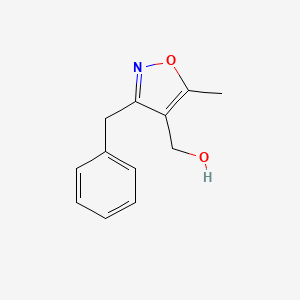![molecular formula C13H19NO3 B13503663 tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a tert-butyl group and a hydroxy-methylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Hydrogenolysis: Another method involves the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide.
Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase .
Medicine:
- Investigated for its potential therapeutic effects in neurodegenerative diseases due to its enzyme inhibitory properties .
Industry:
- Used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism involves binding to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness:
- The presence of the hydroxy-methylphenyl moiety in tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate provides unique reactivity, particularly in electrophilic substitution reactions.
- Its specific structure allows for selective enzyme inhibition, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-6-5-7-10(11(9)15)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clé InChI |
IAMWWAZSOYGDHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)

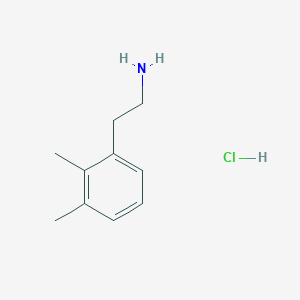
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
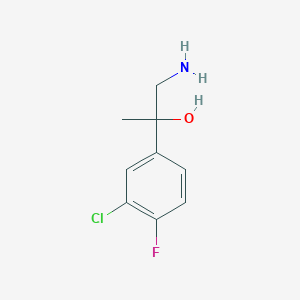
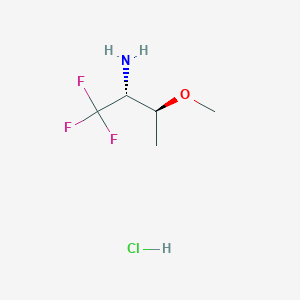
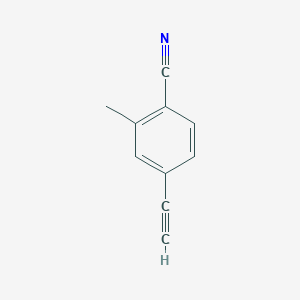
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
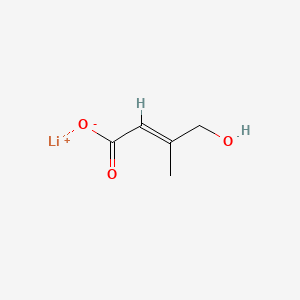
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
